molecular formula C8H9N5O2 B12593125 6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one CAS No. 566199-59-5

6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one

Cat. No.: B12593125
CAS No.: 566199-59-5
M. Wt: 207.19 g/mol
InChI Key: QSQPZCBPMQUDGF-UHFFFAOYSA-N
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Description

6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are heterocyclic organic compounds that belong to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant due to their presence in nucleic acids, vitamins, and coenzymes, playing vital roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The reaction mixture is refluxed in anhydrous ethanol for several hours and then poured into ice-cold water to obtain the desired pyrimidinones .

Industrial Production Methods

Industrial production of these compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, interfere with nucleic acid synthesis, and modulate signaling pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are unique due to their specific substitution patterns and the presence of an amino group, which imparts distinct chemical and biological properties. These compounds exhibit a wide range of biological activities and are valuable in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

566199-59-5

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O.C4H4N2O/c5-3-1-2-6-4(8)7-3;7-4-1-2-5-3-6-4/h1-2H,(H3,5,6,7,8);1-3H,(H,5,6,7)

InChI Key

QSQPZCBPMQUDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CNC1=O.C1=C(NC(=O)N=C1)N

Origin of Product

United States

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